molecular formula C7H9F3O3S B1585317 1-Cyclohexenyl trifluoromethanesulfonate CAS No. 28075-50-5

1-Cyclohexenyl trifluoromethanesulfonate

Cat. No. B1585317
CAS RN: 28075-50-5
M. Wt: 230.21 g/mol
InChI Key: WVSCRRLWRRANJY-UHFFFAOYSA-N
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Description

1-Cyclohexenyl trifluoromethanesulfonate, also known as 1-cyclohexenyl triflate, is a cyclohexenyl sulfonate . It is a highly versatile reagent widely employed in synthetic organic chemistry, specifically for the synthesis of diverse compounds .


Synthesis Analysis

1-Cyclohexenyl trifluoromethanesulfonate is a fundamental building block for complex molecule synthesis . Its trifluoromethylation reaction in the presence of different monodentate biaryl phosphine ligands has been investigated .


Molecular Structure Analysis

The molecular formula of 1-Cyclohexenyl trifluoromethanesulfonate is C7H9F3O3S . Its molecular weight is 230.20 .


Chemical Reactions Analysis

The high reactivity of 1-Cyclohexenyl trifluoromethanesulfonate arises from its ability to form covalent bonds with a diverse range of substrates . This occurs when the 1-Cyclohexenyl trifluoromethanesulfonate molecule donates an electron pair to the substrate, resulting in the formation of a new covalent bond .


Physical And Chemical Properties Analysis

1-Cyclohexenyl trifluoromethanesulfonate has a boiling point of 84-87 °C/4 mmHg and a density of 1.315 g/mL at 25 °C .

Scientific Research Applications

  • Catalysis in Cyclization Reactions Trifluoromethanesulfonic acid, closely related to 1-Cyclohexenyl trifluoromethanesulfonate, has been used as a catalyst for cyclization reactions. For instance, it induces 5-endo cyclization of homoallylic sulfonamides to form pyrrolidines. This process is efficient for the formation of polycyclic systems (Haskins & Knight, 2002).

  • Lewis Acid Catalyst in Acylation Reactions Scandium trifluoromethanesulfonate, similar in function, serves as a potent Lewis acid catalyst for acylation of alcohols with acid anhydrides and the esterification of alcohols. Its high catalytic activity is beneficial for acylation of primary, secondary, or tertiary alcohols and for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Synthesis of Spiropiperidines Trifluoromethanesulfonic acid is utilized in the synthesis of spiropiperidines through the cycloisomerization of arylpropagylsulfonamide-tethered 2,3-epoxycyclohexan-1-ols. The process involves a semi-pinacol rearrangement/alkyne-aldehyde metathesis under mild conditions (Lin, Wu, & Yeh, 2011).

  • Alkylation in Superacidic Media Trifluoromethanesulfonic acid catalyzes the alkylation of benzene with cyclic ethers. This reaction produces phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation. It demonstrates the acid's ability to facilitate electrophilic reactions in organic synthesis (Molnár et al., 2003).

  • Extraction of Hydrocarbons Using Ionic Liquids The study of ionic liquids containing trifluoromethanesulfonate for the extraction of toluene from aliphatic hydrocarbons like heptane and cyclohexane highlights its potential application in separation processes (Corderi et al., 2012).

  • Palladium-Catalyzed Trifluoromethylation Palladium-catalyzed trifluoromethylation of cyclohexenyl sulfonates, including 1-Cyclohexenyl trifluoromethanesulfonate, is an important reaction in organic synthesis. This process generates trifluoromethyl anion from sources like TMSCF3 and TESCF3 (Cho & Buchwald, 2011).

  • Cyclization of Polyisoprene Trifluoromethanesulfonic acid is used as a catalyst for the cyclization of polyisoprene, showcasing its effectiveness in polymer modification (Chan & Lin, 2006).

  • Electrophilic Fluorination of Fluoroaromatics It acts as a solvent in the electrophilic fluorination of fluoroaromatics, indicating its role in facilitating specific types of chemical transformations (Coe, Stuart, & Moody, 1998).

Safety And Hazards

1-Cyclohexenyl trifluoromethanesulfonate is classified as a combustible liquid . It has a flash point of 71.1 °C . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Future Directions

1-Cyclohexenyl trifluoromethanesulfonate is a highly versatile reagent with potential applications in various fields of synthetic organic chemistry . It can serve as a catalyst in the synthesis of polymers and copolymer systems in material science . In biochemistry, it can be used as a reagent in the synthesis of proteins and peptides .

properties

IUPAC Name

cyclohexen-1-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSCRRLWRRANJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312855
Record name 1-Cyclohexenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexenyl trifluoromethanesulfonate

CAS RN

28075-50-5
Record name 28075-50-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
C Vila, V Hornillos, M Giannerini… - … A European Journal, 2014 - Wiley Online Library
… Carbonyl groups, which exist ubiquitously in nature, are simply transformed into alkenyl triflates by enolate formation.16, 20b The arylation of 1-cyclohexenyl trifluoromethanesulfonate (5…
U Halbes-Létinois, P Pale - Journal of organometallic chemistry, 2003 - Elsevier
… When the starting enol triflate has disappeared as judged by TLC, a second equivalent of 4-tert-butyl-1-cyclohexenyl trifluoromethanesulfonate (2a) (200mg, 0.63 mmol) was added, …
Number of citations: 0 www.sciencedirect.com
EJ Cho, SL Buchwald - Organic letters, 2011 - ACS Publications
… 1-Cyclohexenyl trifluoromethanesulfonate 1a was used as a test substrate with 5 mol % Pd(dba) 2 and 10 mol % ligand in dioxane at 110 C. Trifluoromethyltrimethylsilane (Ruppert’s …
Number of citations: 0 pubs.acs.org
A Takemiya, JF Hartwig - Journal of the American Chemical …, 2006 - ACS Publications
… c 1-Cyclohexenyl trifluoromethanesulfonate was used as a substrate instead of aryl bromide. TBS = tert-butyldimethylsilyl. ND = not detected. …
Number of citations: 0 pubs.acs.org
P Bertus, P Pale - Journal of organometallic chemistry, 1998 - Elsevier
… ) palladium (81 mg, 0.07 mmol) and silver iodide (33 mg, 0.14 mmol) were added at rt under argon to a solution of 4-tert-butyl-1-cyclohexenyl trifluoromethanesulfonate 4 (200 mg, 0.63 …
Number of citations: 0 www.sciencedirect.com
M Larhed, M Hoshino, S Hadida… - The Journal of …, 1997 - ACS Publications
… The vinyl triflates 1-cyclohexenyl trifluoromethanesulfonate 27 and 6-methoxy-3,4-dihydro-1-naphthyl trifluoromethanesulfonate 28 were prepared according to the method described by …
Number of citations: 0 pubs.acs.org
A Rinaldi, V Langé, D Scarpi… - The Journal of Organic …, 2020 - ACS Publications
… 1-Cyclohexenyl trifluoromethanesulfonate is commercially available; 1-heptenyl trifluoromethanesulfonate was prepared as reported. (22) Compounds 1a, 1c, and 1e are known. …
Number of citations: 0 pubs.acs.org
AW Schuppe, JL Knippel… - Journal of the …, 2021 - ACS Publications
… we focused on finding a suitable dual catalytic system for the asymmetric olefin hydroalkenylation, using styrene (1a) as a model substrate and 1-cyclohexenyl trifluoromethanesulfonate …
Number of citations: 0 pubs.acs.org
RM Fornwald, JA Fritz, JP Wolfe - Chemistry–A European …, 2014 - Wiley Online Library
… -1-en-1-ylmethyl)-1,2,5-thiadiazolidine-1,1-dioxide (2 f): The general procedure was employed for the coupling of 1 a (79 mg, 0.25 mmol) and 1-cyclohexenyl trifluoromethanesulfonate (…
C Wu, S Berritt, X Liang, PJ Walsh - Organic letters, 2019 - ACS Publications
A novel approach to synthesize enantio-enriched alkenyl/aryl sulfoxides is achieved by using CsF to generate sulfenate anions and conducting the catalytic enantioselective …
Number of citations: 0 pubs.acs.org

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